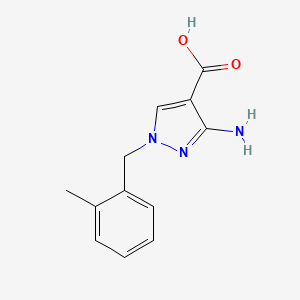

3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1856022-04-2

Cat. No.: VC6557782

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856022-04-2 |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.255 |

| IUPAC Name | 3-amino-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H13N3O2/c1-8-4-2-3-5-9(8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17) |

| Standard InChI Key | QCWWXSOEJQVKBH-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CN2C=C(C(=N2)N)C(=O)O |

Introduction

Synthetic Pathways and Optimization

While no direct synthesis of the 2-methylbenzyl variant is documented, methodologies for analogous pyrazole-carboxylic acids provide a foundational framework.

Key Reaction Steps

-

Alkylation of Pyrazole Precursors:

Substituted benzyl halides (e.g., 2-methylbenzyl chloride) may react with pyrazole intermediates. For example, 3-amino-1H-pyrazole-4-carboxylic acid could undergo alkylation under basic conditions to introduce the 2-methylbenzyl group. -

Cyclization and Functionalization:

Patent CN111362874B outlines a cyclization approach for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid using methylhydrazine and α,β-unsaturated esters. Adapting this method, 2-methylbenzyl hydrazine could replace methylhydrazine to yield the target compound.

Challenges in Isomer Control

The ortho-substituted benzyl group may increase steric hindrance, potentially reducing reaction yields compared to para-substituted analogs. Catalytic systems involving iodide salts (e.g., NaI/KI) could mitigate this by stabilizing transition states.

Physicochemical Properties

Theoretical and inferred properties are summarized below:

Key Observations:

-

The carboxylic acid and amino groups enhance water solubility, making it suitable for aqueous reaction conditions .

-

The 2-methylbenzyl moiety may lower solubility compared to the 4-methyl isomer due to steric effects .

Biological and Industrial Applications

Agrochemical Relevance

The patent CN111362874B highlights pyrazole-carboxylic acids as intermediates for herbicides. The 2-methylbenzyl group’s bulkiness might enhance binding to plant-specific targets.

Comparative Analysis with Structural Analogs

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume